molecular formula C18H19BrO4 B14012515 Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate

Cat. No.: B14012515
M. Wt: 379.2 g/mol
InChI Key: UISUPHOIKPMRLB-UHFFFAOYSA-N
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Description

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is a high-quality chemical reagent designed for advanced research and development applications. This compound features a brominated aromatic ring system with a benzyloxy substituent, making it a versatile and valuable synthetic intermediate. Compounds with similar β-hydroxy ester and bromo-aromatic motifs are frequently employed in medicinal chemistry and drug discovery for the construction of more complex active molecules . The benzyloxy and bromo functional groups offer distinct sites for further chemical modification, such as cross-coupling reactions or deprotection, to generate a diverse array of derivative compounds for biological screening. While the specific biological profile of this exact compound requires further investigation, structurally related molecules with brominated aromatic rings and specific substitution patterns have been identified as potent tyrosinase inhibitors, which are of significant interest in the development of therapeutic and cosmetic agents for hyperpigmentation disorders . The presence of the bromine atom can be crucial for molecular recognition within enzyme active sites, as seen in competitive inhibitors that interact with the tyrosinase copper center . Researchers can utilize this reagent as a key building block in organic synthesis, particularly in the exploration of new pharmacologically active compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C18H19BrO4

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 3-(2-bromo-5-phenylmethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C18H19BrO4/c1-2-22-18(21)11-17(20)15-10-14(8-9-16(15)19)23-12-13-6-4-3-5-7-13/h3-10,17,20H,2,11-12H2,1H3

InChI Key

UISUPHOIKPMRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Asymmetric Bromination via Organocatalysis

This method leverages chiral catalysts to introduce bromine stereoselectively.
Procedure :

  • Substrate Preparation : Ethyl 3-(5-(benzyloxy)phenyl)-3-hydroxypropanoate is synthesized via aldol condensation between 5-(benzyloxy)benzaldehyde and ethyl acetoacetate under basic conditions.
  • Bromination : The substrate is treated with N-bromosuccinimide (NBS) or dibromoisocyanuric acid (DBI) in the presence of L-proline (20 mol%) in dichloromethane at −20°C.
  • Workup : The mixture is quenched with NaHCO₃, extracted with EtOAc, and purified via silica gel chromatography.

Key Data :

Parameter Value Source
Yield 68–75%
ee (enantiomeric excess) >90%
Reaction Time 24–48 h

Multi-Step Synthesis via Hydroxypropanoate Intermediate

Step 1: Synthesis of 5-(Benzyloxy)-2-bromophenylacetaldehyde

  • Williamson Ether Synthesis : 5-Bromo-2-hydroxybenzaldehyde reacts with benzyl bromide/K₂CO₃ in DMF to form 5-(benzyloxy)-2-bromobenzaldehyde.
  • Aldehyde Reduction : The aldehyde is reduced to the alcohol using NaBH₄ in methanol, followed by oxidation with PCC to the acetaldehyde.

Step 2: Aldol Reaction

  • Condensation : The acetaldehyde undergoes aldol addition with ethyl acetate using LDA as a base in THF at −78°C.
  • Hydroxylation : The resulting β-keto ester is reduced with NaBH₄/CeCl₃ to yield the 3-hydroxypropanoate.

Key Data :

Step Yield Conditions Source
Aldol Reaction 55–64% −78°C, 2 h
Hydroxylation 82% 0°C, 1 h

Esterification of Pre-Formed Carboxylic Acid

Step 1: Synthesis of 3-(5-(Benzyloxy)-2-bromophenyl)-3-hydroxypropanoic Acid

  • Friedel-Crafts Acylation : 5-(Benzyloxy)-2-bromobenzene reacts with acrylic acid in the presence of AlCl₃.
  • Hydroxylation : The α,β-unsaturated acid is epoxidized and hydrolyzed to the diol, followed by selective oxidation.

Step 2: Ethyl Ester Formation

Key Data :

Parameter Value Source
Esterification Yield 87%
Purity >95% (HPLC)

Dynamic Kinetic Resolution (DKR) for Stereocontrol

Procedure :

  • Racemic Substrate : Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-oxopropanoate is treated with a Ru-based catalyst and formic acid/TEA in CH₂Cl₂.
  • Reduction : The ketone is asymmetrically reduced to the (R)- or (S)-alcohol via hydrogen transfer.

Key Data :

Parameter Value Source
de (diastereomeric excess) >99.5%
Catalyst Loading 5 mol%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Asymmetric Bromination High ee, single step Requires chiral catalyst 68–75%
Multi-Step Synthesis Scalable Lengthy (4–5 steps) 55–82%
Esterification Simple Low stereocontrol 70–87%
DKR Excellent stereoselectivity Costly catalysts 80–90%

Experimental Optimization Notes

  • Solvent Effects : Dichloromethane improves bromination efficiency compared to THF.
  • Catalyst Screening : Proline derivatives (e.g., trans-4-hydroxyproline) enhance enantioselectivity.
  • Temperature : Reactions below −10°C minimize racemization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in enzymes or receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Key Properties :

  • Purity : 97%
  • Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335)
  • Storage : 4–8°C under inert conditions .

Comparison with Structural Analogs

Substituent Variations and Structural Features

Compound Name Substituents Molecular Formula Key Structural Differences
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate 5-benzyloxy, 2-bromo C₁₈H₁₉BrO₄ Reference compound
Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate 3-benzyloxy (no bromine) C₁₈H₂₀O₄ Bromine absence alters electronic properties and reactivity
Ethyl 2-benzoyl-3-(3-bromophenyl)-3-((5-iodopyrazin-2-yl)amino)propanoate 3-bromo, 5-iodopyrazine, benzoyl C₂₃H₂₀BrIN₃O₃ Iodine and pyrazine groups enhance steric bulk and polarizability
Ethyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(6-bromo-1-tosyl-1H-indol-3-yl)-3-hydroxypropanoate 6-bromo-tosyl-indole, benzyloxycarbonyl amino C₂₉H₂₈BrN₂O₇S Tosyl-protected indole and stereochemistry enable chiral synthesis

Analysis :

  • Bromine Position : The target compound’s 2-bromo substituent enhances electrophilic substitution reactivity compared to the 3-bromo analog in and 6-bromo indole derivative in .
  • Benzyloxy Group : The 5-benzyloxy group in the target compound provides steric hindrance distinct from the 3-benzyloxy isomer in , affecting regioselectivity in nitration or coupling reactions .
  • Heterocyclic Moieties : Compounds like and incorporate pyrazine or indole rings, expanding π-conjugation and biological target affinity compared to the simpler phenyl backbone of the target .

Reactivity Insights :

  • The target compound’s bromine facilitates Suzuki or Ullmann cross-coupling reactions, whereas the iodine in enables radioimaging or heavier atom-based crystallography .
  • The hydroxypropanoate ester in all compounds serves as a versatile handle for hydrolysis or transesterification.

Biological Activity

Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound is classified as an ester, featuring several structural components:

  • Benzyloxy group
  • Bromophenyl group
  • Hydroxypropanoate moiety

The molecular formula is C18H19BrO4C_{18}H_{19}BrO_4 with a molecular weight of approximately 379.2 g/mol. Its unique structure allows for diverse interactions with biological macromolecules, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve the inhibition of bacterial enzyme activity, likely facilitated by the benzyloxy and bromophenyl groups which enhance binding affinity to target sites.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The hydroxypropanoate moiety is believed to play a crucial role in these processes by participating in hydrogen bonding with critical biomolecules involved in cancer cell signaling pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzyloxy group facilitates binding to hydrophobic pockets in enzymes, while the bromophenyl group may engage in halogen bonding, modulating enzyme activity.
  • Biochemical Pathways : The compound influences various biochemical pathways by altering receptor functions and enzyme activities, which can lead to therapeutic effects in microbial infections and cancer.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-(benzyloxy)-3-bromophenyl)-3-hydroxypropanoateC18H19BrO4C_{18}H_{19}BrO_4Similar structure with variations in substituent positions
Methyl 2-(((benzyloxy)carbonyl)amino)propanoateC12H15NO5C_{12}H_{15}NO_5Contains benzyloxy and carbonyl functionalities
Benzyl ((benzyloxy)carbonyl)-L-serinateC18H21NO5C_{18}H_{21}NO_5Features similar benzyloxy groups with amino acid derivatives

These compounds exhibit unique properties that differentiate them from this compound while retaining some structural characteristics that may influence their biological activities.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Findings : Results demonstrated a dose-dependent reduction in cell viability for breast cancer (MCF-7) and lung cancer (A549) cell lines, supporting its development as an anticancer therapeutic.

Q & A

Basic Questions

Q. What are the key synthetic routes for Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate?

  • Methodological Answer : A common approach involves condensation reactions starting from substituted benzaldehydes. For example, 3-(benzyloxy)benzaldehyde can react with ethyl bromoacetate under basic conditions (e.g., NaH/THF) to form the hydroxypropanoate backbone, followed by bromination at the 2-position of the phenyl ring . Alternative routes may use Friedel-Crafts acylation or nucleophilic substitution to introduce the bromine atom. Reaction optimization should consider steric hindrance from the benzyloxy group and the reactivity of the ester moiety.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR can identify the benzyloxy protons (δ 4.9–5.1 ppm as a singlet), bromophenyl aromatic protons (split due to meta/para coupling), and the hydroxy proton (δ 2.5–3.5 ppm, broad). ¹³C NMR confirms the ester carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage of the benzyloxy group (loss of 91 Da) .
  • IR : Strong absorption for the ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3450 cm⁻¹) .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer :

  • Ester Hydrolysis : Avoid prolonged exposure to acidic/basic conditions. Use anhydrous solvents and inert atmospheres .
  • Bromine Displacement : Competing nucleophilic substitution at the bromine site can occur if polar aprotic solvents (e.g., DMF) are used. Control reaction temperature and use selective catalysts .

Advanced Research Questions

Q. How can the hydroxyl group be selectively protected without affecting the ester moiety?

  • Methodological Answer : Silyl protecting groups (e.g., TBSCl with imidazole in DCM) are ideal due to their orthogonality. The ester group remains stable under these conditions, while the hydroxyl is protected with >90% efficiency. Verify selectivity via ¹H NMR (disappearance of the -OH peak) and monitor ester integrity using IR .

Q. What strategies enable functionalization of the bromine atom for further derivatization?

  • Methodological Answer : The bromine can participate in cross-coupling reactions:

  • Suzuki-Miyaura : Use Pd(PPh₃)₄ with arylboronic acids in toluene/ethanol under reflux. The benzyloxy group is stable under these conditions .
  • Buchwald-Hartwig Amination : Catalyze with Pd₂(dba)₃ and XPhos to introduce amines. Monitor for dehalogenation byproducts via LC-MS .

Q. How to resolve contradictions in NMR data caused by dynamic effects of the benzyloxy group?

  • Methodological Answer : Variable-temperature (VT) NMR (e.g., 298 K to 343 K) reduces rotational barriers of the benzyloxy group, simplifying splitting patterns. Computational modeling (DFT) can predict conformer populations and assign ambiguous peaks .

Q. What factors influence reaction yield during esterification steps in the synthesis?

  • Methodological Answer :

  • Solvent Choice : THF or DCM minimizes ester hydrolysis compared to protic solvents.
  • Catalyst : Lipases (e.g., Candida antarctica) enable enantioselective esterification under mild conditions .
  • Equilibrium Control : Use molecular sieves to remove water or employ excess ethyl bromoacetate to shift the equilibrium .

Q. How does the benzyloxy group affect regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The electron-donating benzyloxy group directs EAS to the para position relative to itself. However, steric hindrance from the bulky substituent may favor meta substitution in crowded systems. Competitive bromine-directed effects can be mitigated by using Lewis acids (e.g., FeBr₃) .

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